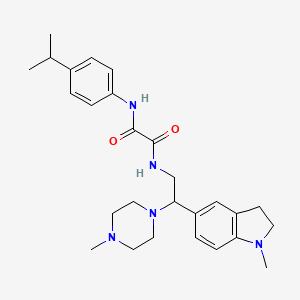

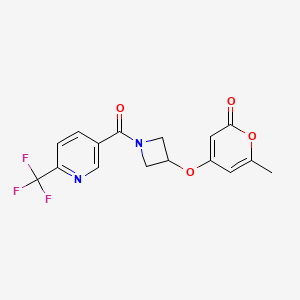

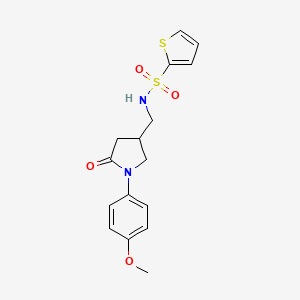

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a nicotinoyl group, an azetidinyl group, and a pyranone group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The azetidinyl group (a four-membered nitrogen-containing ring) could provide interesting conformational properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles. The amide bond in the nicotinoyl group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Azetidinones and pyranones derivatives are synthesized through various chemical reactions, including Betti’s condensation reaction and microwave irradiative cyclocondensation, highlighting their structural diversity and potential for chemical modifications (Chopde, Meshram, & Pagadala, 2012); (Deohate & Palaspagar, 2020).

Biological Activities

Antibacterial Activity : Certain azetidinone analogues have shown promising antibacterial activities against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Antimycobacterial Agents : Novel synthesis approaches for benzonitrile/nicotinonitrile based s-triazines have been explored for their potent antimycobacterial activities, offering a new avenue for tuberculosis treatment research (Patel, Chikhalia, & Kumari, 2014).

Antiprotozoal Activity : Aza-analogues of furamidine and related compounds have been synthesized and tested for their activities against Trypanosoma and Plasmodium falciparum, indicating their potential use in treating protozoal infections (Ismail et al., 2003).

Cholinesterase Inhibitory Activities : Pyrazinamide condensed azetidinones have been evaluated for their inhibitory effects on acetyl and butyl cholinesterase enzymes, showing potential for the development of treatments for neurodegenerative diseases like Alzheimer's (Elumalai et al., 2016).

Direcciones Futuras

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promising activity .

Propiedades

IUPAC Name |

6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O4/c1-9-4-11(5-14(22)24-9)25-12-7-21(8-12)15(23)10-2-3-13(20-6-10)16(17,18)19/h2-6,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFJTSUZNJUKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2833001.png)

![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)

![7-fluoro-2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2833013.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)